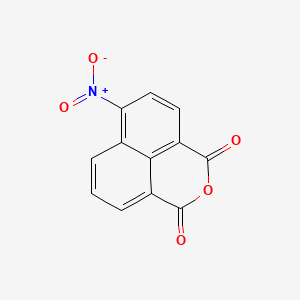
4-硝基-1,8-萘酐
描述
4-Nitro-1,8-naphthalic anhydride is a yellow crystalline nitrocompound widely used in the field of dye synthesis and cellular imaging . It belongs to the family of naphthalic anhydrides and is known for its strong fluorescence and good photostability . This compound is also employed in the production of polymers, agrochemicals, and dyes .
科学研究应用
4-Nitro-1,8-naphthalic anhydride has a wide range of applications in scientific research:
作用机制
Target of Action
4-Nitro-1,8-naphthalic anhydride is primarily used as a precursor in the synthesis of N-phenyl-amino-1,8-naphthalimide . This derivative is a fluorescent chemosensor that can detect nitro-antibiotics at ppb level .
Mode of Action
The compound undergoes a series of chemical reactions to interact with its targets. It starts with the reaction of 1,8-naphthalic acid with sodium nitrite to form 1,8-naphthalic anhydride nitrite . This nitrite then undergoes a nitration reaction to form 4-nitro-1,8-naphthalic anhydride nitrite . Finally, this nitrite is converted to 4-nitro-1,8-naphthalic anhydride through an anhydride reaction .
Biochemical Pathways
Its derivative, n-phenyl-amino-1,8-naphthalimide, is known to interact with nitro-antibiotics, indicating a potential role in antibiotic detection and resistance pathways .
Pharmacokinetics
It’s known that the compound has a melting point of 226-229 °c (lit) and a boiling point of 5099±330 °C (Predicted) . These properties may influence its bioavailability and stability in the body.
Result of Action
The primary result of the action of 4-Nitro-1,8-naphthalic anhydride is the production of N-phenyl-amino-1,8-naphthalimide, a fluorescent chemosensor . This chemosensor can detect nitro-antibiotics at ppb level, making it a valuable tool in the field of biomedical research .
Action Environment
The action of 4-Nitro-1,8-naphthalic anhydride can be influenced by various environmental factors. For instance, the compound is known to decompose at high temperatures, producing toxic gases . Therefore, it should be handled and stored in a cool, well-ventilated area away from heat sources . Additionally, it should be kept away from oxidizing agents and flammable substances due to its reactivity .
生化分析
Biochemical Properties
4-Nitro-1,8-naphthalic anhydride plays a crucial role in biochemical reactions, particularly in the synthesis of fluorescent chemosensors and shape memory polymers . It interacts with enzymes such as nitrogen reductase, which is used for noninvasive hypoxia imaging in cancer detection . Additionally, it serves as a precursor for synthesizing N-phenyl-amino-1,8-naphthalimide-based fluorescent chemosensors that detect nitro-antibiotics at ppb levels . These interactions highlight the compound’s versatility and importance in biochemical research.
Cellular Effects
4-Nitro-1,8-naphthalic anhydride has significant effects on various types of cells and cellular processes. It is widely used in cellular imaging due to its fluorescent properties . The compound influences cell function by acting as a fluorochrome substrate for nitrogen reductase, which is crucial for hypoxia imaging in cancer cells . This interaction affects cell signaling pathways and gene expression, making it a valuable tool in cancer research.
Molecular Mechanism
At the molecular level, 4-Nitro-1,8-naphthalic anhydride exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation . The compound’s ability to undergo photo-induced electron transfer from carboxylate to the naphthalimide derivative generates radical anion species, which play a role in its biochemical activity . These interactions lead to changes in gene expression and cellular metabolism, further elucidating its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Nitro-1,8-naphthalic anhydride change over time. The compound is stable under standard conditions but can degrade at high temperatures, producing toxic oxides . Long-term studies have shown that it maintains its fluorescent properties and continues to be effective in cellular imaging applications . Its stability and degradation must be carefully monitored to ensure consistent results.
Dosage Effects in Animal Models
The effects of 4-Nitro-1,8-naphthalic anhydride vary with different dosages in animal models. At low doses, the compound is effective in imaging and biochemical applications without causing significant toxicity . At high doses, it can cause adverse effects, including respiratory irritation and skin sensitization . These findings underscore the importance of dosage optimization in experimental settings.
Metabolic Pathways
4-Nitro-1,8-naphthalic anhydride is involved in several metabolic pathways, particularly those related to its role as a fluorescent chemosensor . The compound interacts with enzymes and cofactors that facilitate its conversion into active metabolites. These interactions can affect metabolic flux and metabolite levels, influencing the overall biochemical activity of the compound .
Transport and Distribution
Within cells and tissues, 4-Nitro-1,8-naphthalic anhydride is transported and distributed through interactions with specific transporters and binding proteins . These interactions affect its localization and accumulation, ensuring that the compound reaches its target sites for effective imaging and biochemical applications .
Subcellular Localization
4-Nitro-1,8-naphthalic anhydride exhibits specific subcellular localization, which is crucial for its activity and function . The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization enhances its effectiveness in cellular imaging and other biochemical applications.
准备方法
Synthetic Routes and Reaction Conditions: 4-Nitro-1,8-naphthalic anhydride can be synthesized through a multi-step process:
Industrial Production Methods: The industrial production of 4-nitro-1,8-naphthalic anhydride typically involves the nitration of 1,8-naphthalic anhydride followed by purification through crystallization .
Types of Reactions:
Oxidation: 4-Nitro-1,8-naphthalic anhydride can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form amino derivatives, which are useful in the synthesis of fluorescent dyes.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of 4-nitro-1,8-naphthalic anhydride.
Reduction: Amino derivatives such as 4-amino-1,8-naphthalimide.
Substitution: Various substituted naphthalimide derivatives.
相似化合物的比较
- 1,8-Naphthalic anhydride
- 4-Amino-1,8-naphthalic anhydride
- 4-Bromo-1,8-naphthalic anhydride
- 1,8-Naphthalimide
Comparison: 4-Nitro-1,8-naphthalic anhydride is unique due to its nitro group, which imparts strong fluorescence and good photostability. This makes it particularly useful in applications requiring fluorescent properties, such as dye synthesis and cellular imaging . In contrast, other similar compounds like 1,8-naphthalic anhydride and 1,8-naphthalimide may not possess the same level of fluorescence and photostability .
属性
IUPAC Name |
8-nitro-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5NO5/c14-11-7-3-1-2-6-9(13(16)17)5-4-8(10(6)7)12(15)18-11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOZHLXUWUBRDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)OC3=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20216641 | |
| Record name | 6-Nitro-1H,3H-naphtho(1,8-cd)pyran-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20216641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6642-29-1 | |
| Record name | 4-Nitro-1,8-naphthalic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6642-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Nitro-1H,3H-naphtho(1,8-cd)pyran-1,3-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006642291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitro-1,8-naphthalic anhydride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15356 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Nitro-1H,3H-naphtho(1,8-cd)pyran-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20216641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-nitro-1H,3H-naphtho[1,8-cd]pyran-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.964 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Nitro-1,8-naphthalic anhydride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C7AG4U84M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 4-Nitro-1,8-naphthalic anhydride is mainly utilized as a versatile building block in organic synthesis. Its reactivity allows for the creation of various derivatives, particularly fluorescent dyes [, ], with potential applications in textiles [, ] and as biological probes [, ].
A: The presence of the nitro group at the 4-position of the naphthalic anhydride structure is crucial for its reactivity. This electron-withdrawing group makes the molecule susceptible to nucleophilic aromatic substitution reactions [, ]. This allows for the replacement of the nitro group with various nucleophiles, leading to a diverse range of derivatives with tailored properties.
A: One well-documented reaction is the substitution of the nitro group by thiols like 1-butanethiol []. This reaction proceeds through a nucleophilic aromatic substitution mechanism where the thiol acts as the nucleophile, attacking the electron-deficient carbon bearing the nitro group. This results in the displacement of the nitro group and formation of a thioether derivative.
A: The reduction of the nitro group in 4-nitro-1,8-naphthalic anhydride is of particular interest for several reasons. First, it can lead to the formation of fluorescent hydroxylamine and amine derivatives [, ]. These derivatives show potential as biological probes for studying hypoxic cells [, ]. Secondly, the reduction process itself is studied for its biotransformation potential using various biological systems, including enzymes from bacteria [] and extracts from fruits and vegetables [].
A: Yes, research has identified nitroreductases, like the one found in Streptomyces mirabilis DUT001 [], capable of reducing 4-nitro-1,8-naphthalic anhydride. This particular enzyme displays broad substrate specificity, reducing other nitro compounds and flavins, highlighting its potential in bioremediation and biocatalysis.
A: The choice of reducing agent can significantly influence the reduction pathway and the final product. For example, grape extracts favor the formation of hydroxylamines, while onion extracts predominantly yield amines []. This selectivity is crucial for tailoring the properties of the resulting derivatives for specific applications.
ANone: Various analytical techniques are crucial for characterizing 4-nitro-1,8-naphthalic anhydride and its transformation products. These include:
- Spectroscopic methods: Nuclear Magnetic Resonance (NMR) [, ], Fourier-Transform Infrared Spectroscopy (FTIR) [, ], UV-Vis spectroscopy [, , ], and fluorescence spectroscopy [, ] are essential for structural elucidation and studying optical properties.
- Chromatographic techniques: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) [, ] is used to separate, identify, and quantify 4-nitro-1,8-naphthalic anhydride and its metabolites in complex mixtures.
- Thermal analysis: Differential Scanning Calorimetry (DSC) [, ] and Thermogravimetric Analysis (TGA) [] provide information about the thermal properties of these compounds, including melting point, decomposition temperature, and thermal stability.
A: While 4-nitro-1,8-naphthalic anhydride itself hasn't been extensively studied for its environmental impact, its classification as a nitro-polycyclic aromatic compound raises concerns. These compounds are considered potential environmental pollutants due to their persistence and potential toxicity []. Research on its biodegradation pathways and potential for bioremediation using microorganisms or plant extracts [, ] is crucial for developing sustainable solutions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1203761.png)

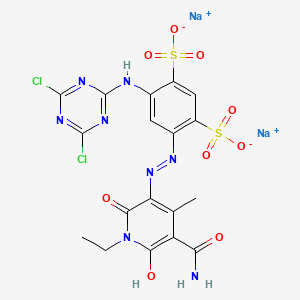
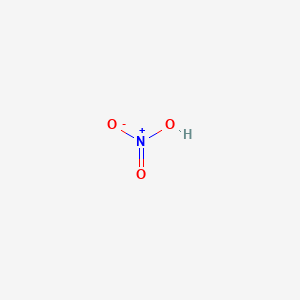
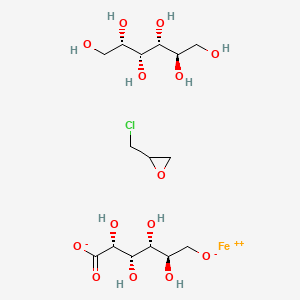
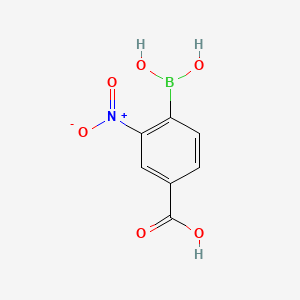
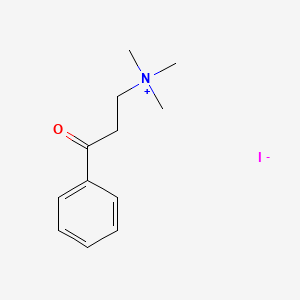


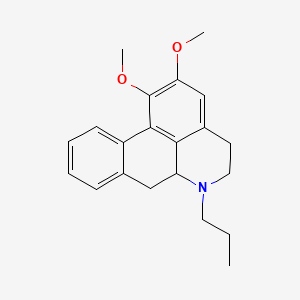
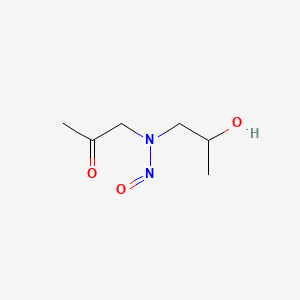

![1-[[5-(4-Bromophenyl)-1,3-oxazol-2-yl]methylideneamino]imidazolidine-2,4-dione](/img/structure/B1203783.png)
